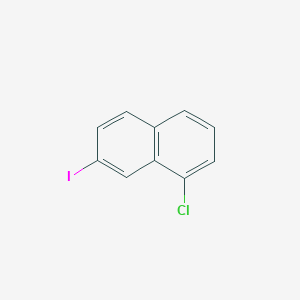

1-Chloro-7-iodonaphthalene

CAS No.:

Cat. No.: VC15902728

Molecular Formula: C10H6ClI

Molecular Weight: 288.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClI |

|---|---|

| Molecular Weight | 288.51 g/mol |

| IUPAC Name | 1-chloro-7-iodonaphthalene |

| Standard InChI | InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |

| Standard InChI Key | RUDVLXBWODXHQX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)I)C(=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

1-Chloro-7-iodonaphthalene belongs to the class of dihalogenated naphthalenes, where the chlorine and iodine atoms occupy specific positions on the bicyclic aromatic framework. The compound’s IUPAC name, 1-chloro-7-iodonaphthalene, reflects the numbering of substituents according to IUPAC nomenclature rules. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 288.51 g/mol | |

| CAS Number | Not explicitly listed | - |

| SMILES | C1=CC2=C(C=C(C=C2)I)C(=C1)Cl | |

| InChIKey | RUDVLXBWODXHQX-UHFFFAOYSA-N |

The naphthalene backbone consists of two fused benzene rings, with the chlorine atom at position 1 and the iodine atom at position 7. This substitution pattern minimizes steric hindrance compared to ortho-substituted isomers, thereby influencing reactivity in cross-coupling reactions.

Comparative Analysis with Isomers

Halogen positioning significantly alters the physicochemical and electronic properties of dihalogenated naphthalenes. The following table contrasts 1-chloro-7-iodonaphthalene with its structural isomers:

Despite identical molecular weights, differences in halogen electronegativity and steric effects influence reactivity. For instance, iodine’s polarizability enhances its participation in halogen-bonding interactions, while chlorine’s smaller atomic radius reduces steric bulk .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-chloro-7-iodonaphthalene typically involves halogenation or halogen exchange reactions on pre-functionalized naphthalene derivatives. Two primary methods are employed:

-

Direct Halogenation:

-

Chlorination of 7-iodonaphthalene using chlorinating agents (e.g., , ) under controlled conditions.

-

Iodination of 1-chloronaphthalene via electrophilic substitution using iodine monochloride () or with oxidizing agents.

-

-

Halogen Exchange (Finkelstein Reaction):

-

Replacement of a bromine or fluorine atom in 1-chloro-7-halonaphthalene using potassium iodide () in polar aprotic solvents.

-

Optimization Challenges

Synthetic yields are influenced by:

-

Regioselectivity: Competing substitution at adjacent positions may occur, necessitating directing groups or protective strategies.

-

Solvent Effects: Polar solvents (e.g., DMF, DMSO) enhance iodine incorporation but may promote side reactions.

Applications in Organic Chemistry

Cross-Coupling Reactions

1-Chloro-7-iodonaphthalene serves as a precursor in Suzuki-Miyaura and Ullmann couplings, leveraging the differential reactivity of chlorine and iodine substituents:

-

Iodine participates preferentially in palladium-catalyzed couplings due to its lower bond dissociation energy compared to chlorine.

-

Chlorine remains inert under mild conditions, enabling sequential functionalization .

Pharmaceutical Intermediates

Halogenated naphthalenes are pivotal in drug discovery, particularly in kinase inhibitors and anticancer agents. The iodine atom’s size facilitates π-stacking interactions with aromatic residues in biological targets, while chlorine enhances metabolic stability.

Physicochemical Properties and Stability

Thermal and Solubility Data

Experimental data for 1-chloro-7-iodonaphthalene remain limited, but inferences can be drawn from analogous compounds:

-

Melting Point: Expected to range between 120–150°C, based on trends in dihalogenated naphthalenes .

-

Solubility: Low solubility in water (<0.1 mg/mL); soluble in dichloromethane, THF, and toluene.

Stability Considerations

-

Light Sensitivity: Iodine substituents may render the compound photosensitive, necessitating storage in amber glass.

-

Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.

Biological and Toxicological Profile

While specific toxicological data for 1-chloro-7-iodonaphthalene are scarce, related compounds exhibit moderate toxicity profiles:

-

Acute Toxicity: LD values for similar haloaromatics range from 200–500 mg/kg (oral, rat).

-

Environmental Impact: Persistence in aquatic systems due to low biodegradability; bioaccumulation potential warrants further study.

Industrial and Research Significance

Future Research Directions

-

Catalytic Applications: Exploration in transition-metal catalysis for C–H activation.

-

Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume